molecular formula C16H16N2O3 B7359648 N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide

N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide

Cat. No. B7359648
M. Wt: 284.31 g/mol
InChI Key: FHTLXZZRIJUTPY-UHFFFAOYSA-N
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Description

N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide, also known as MPMP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and physiological effects:
N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide has been shown to have a low toxicity profile in vitro and in vivo. N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide has been shown to be metabolized by the liver and excreted in the urine. N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide has also been shown to have good bioavailability and can cross the blood-brain barrier.

Advantages and Limitations for Lab Experiments

The advantages of using N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide in lab experiments include its high purity, high yield, and low toxicity profile. However, the limitations of using N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide in lab experiments include its limited solubility in water and its potential off-target effects.

Future Directions

For the study of N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide include the optimization of its synthesis method, the identification of its molecular targets, and the evaluation of its efficacy in various disease models. N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide could also be used as a lead compound for the development of novel therapeutic agents.

Synthesis Methods

The synthesis of N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide involves the reaction of 4-methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde with propargylamine in the presence of a palladium catalyst. The resulting product is then deprotected to obtain N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide. The synthesis method has been optimized to yield high purity and high yield of N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide.

Scientific Research Applications

N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-3-16(19)18-13-6-7-14(20-2)15(9-13)21-11-12-5-4-8-17-10-12/h3-10H,1,11H2,2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTLXZZRIJUTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C=C)OCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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